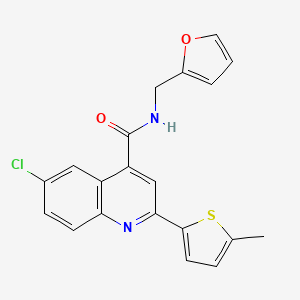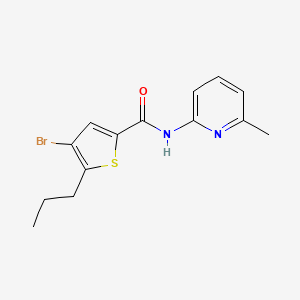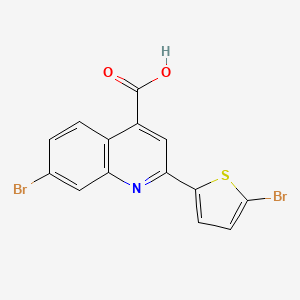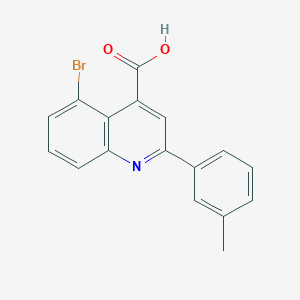
6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
説明
6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as TAK-632, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound was first synthesized in 2008 by a team of researchers at Takeda Pharmaceutical Company Limited. Since then, several studies have been conducted to investigate the efficacy and mechanism of action of TAK-632.
作用機序
6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) pathway. This pathway is involved in the regulation of cell growth and survival, and is frequently dysregulated in cancer cells. By inhibiting MEK, 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide disrupts the signaling cascade that promotes cancer cell proliferation and survival.
Biochemical and Physiological Effects:
6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), which is downstream of the MEK pathway. Physiologically, 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One advantage of 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its specificity for the MEK pathway. This allows researchers to study the effects of MEK inhibition on cancer cell growth and survival. However, one limitation of 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potency. 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is a highly potent inhibitor of MEK, which can make it difficult to use in certain experiments. In addition, 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research on 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of combination therapies that include 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. For example, 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide could be used in combination with other targeted therapies or chemotherapy agents to enhance their efficacy. Another area of interest is the investigation of 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in other types of cancer, such as breast cancer and colorectal cancer. Finally, there is potential for the development of 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide analogs with improved pharmacokinetic properties and efficacy.
科学的研究の応用
6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its anticancer properties. Several preclinical studies have demonstrated that 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide inhibits the growth of various cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. In addition, 6-chloro-N-(2-furylmethyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer therapy.
特性
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-12-4-7-19(26-12)18-10-16(15-9-13(21)5-6-17(15)23-18)20(24)22-11-14-3-2-8-25-14/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDBPHCURAMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4267817.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4267828.png)
![ethyl [5-bromo-3-(2-furoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4267848.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267854.png)


![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267875.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267891.png)

![2-(1-phenylethyl)-8-(2-thienyl)-6-(trifluoromethyl)-2,3-dihydropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267903.png)
![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267907.png)
![9-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267911.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4267914.png)
